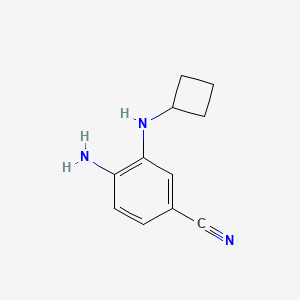
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate is an organic compound with the molecular formula C13H11BrO3S and a molecular weight of 327.19 g/mol . This compound is characterized by the presence of a thiophene ring substituted with bromine, methoxy, and carboxylate groups. It is primarily used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Benzyl-4-brom-3-methoxythiophen-2-carboxylat beinhaltet typischerweise die Veresterung von 4-Brom-3-methoxythiophen-2-carbonsäure mit Benzylalkohol. Die Reaktion wird in der Regel von einer starken Säure wie Schwefelsäure oder Salzsäure unter Rückflussbedingungen katalysiert .
Industrielle Produktionsmethoden: Obwohl bestimmte industrielle Produktionsmethoden nicht umfassend dokumentiert sind, würde die Synthese im großen Maßstab wahrscheinlich ähnliche Veresterungsreaktionen mit optimierten Bedingungen für höhere Ausbeute und Reinheit umfassen. Die Verwendung von automatisierten Reaktoren und Durchflussreaktoren könnte die Effizienz und Skalierbarkeit verbessern .
Arten von Reaktionen:
Substitutionsreaktionen: Das Bromatom in Benzyl-4-brom-3-methoxythiophen-2-carboxylat kann nukleophile Substitutionsreaktionen eingehen, häufig mit organometallischen Reagenzien.
Oxidation und Reduktion: Die Methoxygruppe kann zu entsprechenden Aldehyden oder Säuren oxidiert werden, während Reduktionsreaktionen auf die Carboxylatgruppe abzielen können, um Alkohole zu bilden.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) werden häufig verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Hauptprodukte:
Substitutionsprodukte: Verschiedene substituierte Thiophene, abhängig vom verwendeten Nukleophil.
Oxidationsprodukte: Aldehyde oder Carbonsäuren.
Reduktionsprodukte: Alkohole.
Wissenschaftliche Forschungsanwendungen
Benzyl-4-brom-3-methoxythiophen-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von Benzyl-4-brom-3-methoxythiophen-2-carboxylat ist nicht gut dokumentiert. Seine biologische Aktivität hängt wahrscheinlich mit seiner Fähigkeit zusammen, über seine funktionellen Gruppen mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren zu interagieren. Die Brom- und Methoxygruppen könnten eine Rolle beim Binden an aktive Stellen spielen, während die Carboxylatgruppe Wechselwirkungen mit anderen Molekülen ermöglichen könnte .
Ähnliche Verbindungen:
Benzyl-4-brom-3-methoxythiophen-2-carboxylat: weist Ähnlichkeiten mit anderen Thiophenderivaten wie 4-Brom-3-methoxythiophen-2-carbonsäure und deren Estern auf.
Einzigartige Merkmale: Das Vorhandensein der Benzylestergruppe unterscheidet es von anderen Thiophenderivaten und erhöht möglicherweise seine Löslichkeit und Reaktivität in bestimmten chemischen Reaktionen.
Vergleich:
4-Brom-3-methoxythiophen-2-carbonsäure: Fehlt die Benzylestergruppe, was sich auf ihre Löslichkeit und Reaktivität auswirken kann.
Andere Thiophenderivate: Können unterschiedliche Substituenten aufweisen, die ihre chemischen und biologischen Eigenschaften verändern.
Wirkmechanismus
The mechanism of action of Benzyl 4-bromo-3-methoxythiophene-2-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and methoxy groups may play a role in binding to active sites, while the carboxylate group could facilitate interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate: shares similarities with other thiophene derivatives such as 4-bromo-3-methoxythiophene-2-carboxylic acid and its esters.
Comparison:
4-bromo-3-methoxythiophene-2-carboxylic acid: Lacks the benzyl ester group, which may affect its solubility and reactivity.
Other Thiophene Derivatives: May have different substituents that alter their chemical and biological properties.
Eigenschaften
Molekularformel |
C13H11BrO3S |
|---|---|
Molekulargewicht |
327.20 g/mol |
IUPAC-Name |
benzyl 4-bromo-3-methoxythiophene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3S/c1-16-11-10(14)8-18-12(11)13(15)17-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
CHSMRDBPSQYXNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(SC=C1Br)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








methylamine](/img/structure/B12074222.png)

![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)
![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)


![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)
